N-n-Butylbarbital

Description

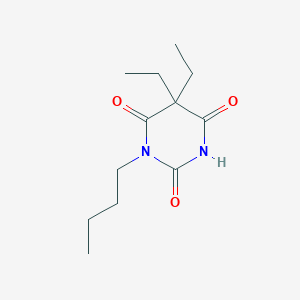

N-n-Butylbarbital (hypothetical structure inferred from evidence) is a barbituric acid derivative characterized by n-butyl substituents on the nitrogen atoms of the pyrimidine ring. Unlike conventional barbiturates, which typically feature substituents at the C5 position, N-alkylated derivatives like this compound exhibit distinct electronic and physicochemical properties. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs such as N,N'-Dibutylbarbituric Acid () suggest applications in material science due to their electron-accepting capabilities in push-pull systems .

Properties

CAS No. |

15517-26-7 |

|---|---|

Molecular Formula |

C12H20N2O3 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

1-butyl-5,5-diethyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H20N2O3/c1-4-7-8-14-10(16)12(5-2,6-3)9(15)13-11(14)17/h4-8H2,1-3H3,(H,13,15,17) |

InChI Key |

RAMUEMRVQRRPDR-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |

Canonical SMILES |

CCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |

Other CAS No. |

15517-26-7 |

Synonyms |

N-n-butylbarbital |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Analysis

Barbiturates are classified by substitution patterns on the pyrimidine ring. Key distinctions arise from substituent positions (C5 vs. N) and alkyl group types (e.g., allyl, isobutyl, n-butyl).

Physicochemical and Electronic Properties

- This compound: N-alkylation reduces acidity compared to C5-substituted barbiturates, enhancing electron-withdrawing capacity. This property is critical in materials science for nonlinear optical (NLO) applications .

- Butalbital : C5 substituents (allyl and isobutyl) increase lipid solubility, facilitating blood-brain barrier penetration and sedative effects. Clinical use includes combination therapies (e.g., Optalidon) for migraines .

- Allobarbital: Dual allyl groups at C5 prolong duration of action due to slower metabolism, making it a long-acting hypnotic .

Research Findings and Key Studies

N-Substituted Barbiturates in Material Science

- Electronic Properties: N,N'-Dibutylbarbituric Acid serves as an electron acceptor in donor-acceptor systems, with hyperpolarizability values (β) up to 120 × 10⁻³⁰ esu, making it suitable for optoelectronic devices .

- Stability : N-Alkylation improves thermal stability compared to unsubstituted barbituric acid, with decomposition temperatures exceeding 200°C .

Pharmaceutical Barbiturates

- Butalbital :

- Allobarbital :

- Historical Use: Formerly prescribed for insomnia; withdrawn in many regions due to overdose risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.